2-Triphenylenamine

Description

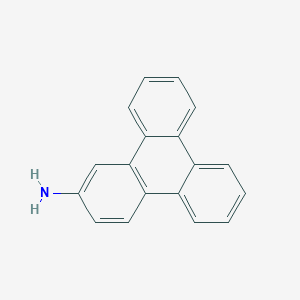

Structure

3D Structure

Properties

Molecular Formula |

C18H13N |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

triphenylen-2-amine |

InChI |

InChI=1S/C18H13N/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H,19H2 |

InChI Key |

BUGSVQIIKLXYBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C4=CC=CC=C24 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Triphenylenamine and Its Derivatives

Advanced Synthetic Routes to the 2-Triphenylenamine Scaffold

The foundational step in accessing this class of compounds is the synthesis of the 2-aminotriphenylene structure. This typically involves the introduction of a nitrogen-containing functional group at the 2-position of the triphenylene (B110318) ring system in a regioselective manner, followed by its conversion to an amine.

Achieving regioselectivity on the symmetric triphenylene core is a significant synthetic challenge. The C2 and C3 positions of triphenylene are electronically similar, often leading to mixtures of isomers during electrophilic substitution reactions.

A primary and historically significant method for introducing a nitrogen functionality is the direct nitration of triphenylene. Treating triphenylene with nitric acid in acetic anhydride (B1165640) typically yields a mixture of 1-nitrotriphenylene (B3057482) and 2-nitrotriphenylene. digitellinc.com The separation of these isomers can be challenging, but their subsequent reduction provides access to the corresponding aminotriphenylenes. The reduction of the nitro group is commonly achieved using reagents like iron powder in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation with palladium on carbon (Pd/C). digitellinc.comgoogle.comgoogle.com

| Precursor | Reagents | Product | Notes | Ref |

| Triphenylene | HNO₃, Ac₂O | 1-Nitrotriphenylene & 2-Nitrotriphenylene | Yields a mixture of isomers. | digitellinc.com |

| 2-Nitrotriphenylene | Fe, NH₄Cl, EtOH/H₂O | 2-Aminotriphenylene | Standard reduction of the nitro group. | digitellinc.com |

| 2-Nitrotriphenylene | Pd/C, H₂ | 2-Aminotriphenylene | Catalytic hydrogenation is another common reduction method. | google.comgoogle.com |

More advanced methods for regioselective functionalization are continuously being explored to overcome the limitations of classical nitration. These include transition-metal-catalyzed C-H activation and functionalization, which can offer greater control over the position of substitution. beilstein-journals.orgnih.gov For instance, the synthesis of triphenylene-fused phosphole oxides has been achieved using C-H functionalization reactions as key steps, demonstrating the potential for precise modification of the triphenylene core. beilstein-journals.orgnih.gov Another innovative approach involves the regioselective sulfoniumization of polycyclic aromatic hydrocarbons (PAHs) like triphenylene, which installs a functional handle that can be subsequently converted to other groups through cross-coupling reactions. rsc.org

While the reduction of a nitro group is a common route, modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds, which are widely applicable in the synthesis of aryl amines. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. youtube.com

To apply this methodology to the synthesis of this compound, a 2-halotriphenylene precursor, such as 2-bromotriphenylene (B175828) or 2-iodotriphenylene, is required. The synthesis of these halogenated precursors can be achieved from 2-aminotriphenylene via a Sandmeyer-type reaction. For example, 1-aminotriphenylene has been converted to 1-bromotriphenylene and 1-iodotriphenylene through diazotization followed by treatment with the corresponding copper(I) halide. digitellinc.com A similar sequence starting from 2-aminotriphenylene would provide the necessary 2-halotriphenylene substrate for subsequent cross-coupling reactions.

The general scheme for a Buchwald-Hartwig amination to form this compound would involve the reaction of 2-halotriphenylene with an amine source, such as ammonia (B1221849) or an ammonia equivalent like benzophenone (B1666685) imine, in the presence of a palladium catalyst and a suitable ligand.

Generalized Buchwald-Hartwig Amination for this compound:

| Aryl Halide | Amine Source | Catalyst/Ligand | Product | Ref |

| 2-Bromotriphenylene | NH₃ or equivalent | Pd(dba)₂, BINAP | This compound | wikipedia.orgyoutube.com |

| 2-Iodotriphenylene | LiN(SiMe₃)₂ | Pd₂(dba)₃, XPhos | This compound | wikipedia.orgyoutube.com |

This table represents a generalized application of the Buchwald-Hartwig reaction to the 2-triphenylene system based on established methodologies.

Regioselective Functionalization Strategies

Derivatization Strategies for Tailored Molecular Architectures

Once the this compound scaffold is obtained, it serves as a versatile building block for the construction of more complex, functional molecules. Derivatization strategies focus on modifying the amine group or the triphenylene core to tune the molecule's properties for specific applications, such as in organic light-emitting diodes (OLEDs), solar cells, and sensors.

The introduction of functional groups like carboxylic acids (-COOH) or other electron-withdrawing or electron-donating groups can significantly alter the electronic properties, solubility, and binding capabilities of the this compound molecule. selcuk.edu.tr Carboxylic acid groups are particularly important as they can act as anchoring groups for attachment to semiconductor surfaces in devices like dye-sensitized solar cells (DSSCs) or as reactive handles for further chemical modification. thermofisher.comlibretexts.org

One synthetic approach involves the condensation of an amino-functionalized triphenylene with an aldehyde- or ketone-bearing carboxylic acid. selcuk.edu.tr Alternatively, a triphenylene precursor already containing a carboxylic acid could be functionalized with an amino group. The derivatization of amines to form amides is a standard transformation. obrnutafaza.hr

For example, triphenylamine (B166846) derivatives bearing carboxylic acid groups have been synthesized by reacting triphenylamine monoaldehyde with aminobenzoic acids. selcuk.edu.tr A similar strategy could be envisioned starting with a 2-formyltriphenylene, which could be condensed with an amino-functionalized acid.

To enhance and tune the optoelectronic properties of triphenylamine-based molecules, heterocyclic π-spacers are often incorporated between the electron-donating triphenylamine core and an electron-accepting unit. arabjchem.orgresearchgate.net This creates a "push-pull" or D-π-A architecture that facilitates intramolecular charge transfer (ICT), a crucial process for many applications in organic electronics. acs.orgsciforum.net

The this compound core, being a more extended and rigid electron donor than triphenylamine, is an excellent candidate for this design strategy. Various heterocyclic systems, such as thiophene, furan, thiazole, benzothiadiazole, and pyridine, can be used as the π-spacer. arabjchem.orgresearchgate.netsciforum.net The synthesis of these D-π-A systems typically involves palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling to connect the halogenated triphenylene core to the heterocyclic spacer, which is in turn linked to an acceptor group.

| Donor Core | Heterocyclic π-Spacer Examples | Potential Acceptor Group | Synthetic Method | Ref |

| This compound | Thiophene, Bithiophene | Dicyanovinyl, Cyanoacetic Acid | Suzuki, Stille, Sonogashira Coupling | researchgate.netacs.orgsciforum.net |

| This compound | Thiazole, Benzimidazole (B57391) | Rhodanine-3-acetic acid | Knoevenagel Condensation | sciforum.netsciforum.net |

| This compound | Benzothiadiazole-thiophene | Cyanoacrylic Acid | Suzuki, Heck Coupling | researchgate.net |

Extending the molecular architecture into the oligomeric and polymeric domains allows for the creation of materials with enhanced charge transport properties and processability for large-area device fabrication. bibliotekanauki.pl this compound can be incorporated as a monomeric unit into longer chains.

The synthesis of such systems can be achieved through several polymerization techniques. If a this compound monomer is functionalized with two reactive groups (e.g., di-halogenated or di-boronic ester), it can undergo step-growth polymerization reactions like Suzuki or Stille polycondensation. mdpi.commdpi.com For instance, triphenylamine-based nanoporous organic polymers have been synthesized through the self-condensation of aldehyde-functionalized triphenylamine monomers. rsc.org A similar approach using a suitably functionalized this compound could yield novel porous polymers for applications in gas capture and storage.

Oligomers can be synthesized through sequential, step-wise addition of monomer units, which allows for precise control over the length and sequence. core.ac.ukcam.ac.uknih.gov This is particularly relevant for creating model compounds to study structure-property relationships. The synthesis of oligomeric mixed ligand complexes has also been demonstrated, where organic ligands are used to bridge metal centers. mdpi.com

Formation of Metal-Organic Complexes Utilizing Triphenylenamine Ligands

The synthesis of metal-organic complexes using triphenylene-based ligands often involves the reaction of a functionalized triphenylene derivative with a metal salt in a suitable solvent. Research has demonstrated the formation of stable complexes using a novel Schiff base ligand, 2,3,4,6,7,10,11-hexakis(salicyliminoethoxy)triphenylene (HSE-TP), which features a triphenylene nucleus. selcuk.edu.tr

The synthesis of the HSE-TP ligand begins with 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) as the starting material. This is then reacted with 2-((2-chloroethylimino)methyl)phenol to yield the final Schiff base ligand. selcuk.edu.tr The complexation properties of this ligand were then investigated with several transition metal ions, including Ni(II), Cu(II), Co(II), Zn(II), Pd(II), and Cd(II). selcuk.edu.tr

The general procedure for forming these complexes involves reacting the HSE-TP ligand with the corresponding metal acetate (B1210297) salt in an ethanol (B145695) medium. selcuk.edu.tr The resulting solid complexes are then isolated, purified, and characterized using various analytical techniques such as FT-IR spectroscopy, thermal analysis (TGA), and magnetic susceptibility measurements to confirm their structure and properties. selcuk.edu.tr

The characterization of these complexes provides evidence for the coordination of the metal ions with the Schiff base ligand. For instance, magnetic susceptibility measurements are used to deduce the geometric structure of the complexes. selcuk.edu.tr

Below are tables summarizing the key findings from the synthesis and characterization of these triphenylene-based metal-organic complexes.

Table 1: Synthesis and Physical Properties of HSE-TP Metal Complexes selcuk.edu.tr

| Metal Ion | Metal Salt Used | Resulting Complex |

| Ni(II) | Ni(CH₃COO)₂·4H₂O | [Ni(HSE-TP)] |

| Cu(II) | Cu(CH₃COO)₂·H₂O | [Cu(HSE-TP)] |

| Co(II) | Co(CH₃COO)₂·4H₂O | [Co(HSE-TP)] |

| Zn(II) | Zn(CH₃COO)₂·2H₂O | [Zn(HSE-TP)] |

| Pd(II) | Pd(CH₃COO)₂·3H₂O | [Pd(HSE-TP)] |

| Cd(II) | Cd(CH₃COO)₂·2H₂O | [Cd(HSE-TP)] |

This interactive table provides details on the metal precursors used to synthesize various metal-organic complexes with the HSE-TP ligand.

Table 2: Magnetic and Decomposition Data for HSE-TP Metal Complexes selcuk.edu.tr

| Complex | Magnetic Moment (μB) | Decomposition Temp. (°C) |

| [Ni(HSE-TP)] | 2.95 | 310 |

| [Cu(HSE-TP)] | 1.85 | 325 |

| [Co(HSE-TP)] | 4.65 | 300 |

| [Zn(HSE-TP)] | Diamagnetic | 340 |

| [Pd(HSE-TP)] | Diamagnetic | 330 |

| [Cd(HSE-TP)] | Diamagnetic | 350 |

This interactive table presents the magnetic properties and thermal stability of the synthesized metal-organic complexes.

The study of such derivatives provides a foundational understanding of how triphenylene-based structures can be incorporated into metal-organic frameworks and coordination complexes, even when data for the parent this compound is limited.

Iii. Advanced Electronic Structure and Theoretical Investigations

Computational Elucidation of Electronic Structures

Quantum chemical calculations have become an indispensable tool for analyzing the electronic characteristics of complex molecules like 2-triphenylenamine. These methods allow for a detailed examination of both ground and excited electronic states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ornl.govesqc.org It is a widely used approach for predicting the properties of molecules and has been instrumental in understanding the ground-state characteristics of various compounds. irjweb.comnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. esqc.org This method has proven to be a practical tool for quantum-chemical calculations, offering a balance between accuracy and computational cost. q-chem.com

In the context of this compound, DFT would be employed to optimize the molecular geometry in its ground state. This involves finding the arrangement of atoms that corresponds to the minimum energy. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, DFT analysis provides insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net The Kohn-Sham variant of DFT, which uses a set of non-interacting orbitals to represent the electron density, is a common approach. ornl.govq-chem.com The accuracy of DFT results can vary depending on the chosen exchange-correlation functional and basis set, making careful calibration important for reliable predictions. ornl.govnih.gov

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. arxiv.orgarxiv.orguci.edu It is an extension of DFT that allows for the calculation of electronic excited state energies and properties. arxiv.orgarxiv.org TD-DFT has become a popular tool in quantum chemistry for predicting optical absorption spectra. uci.eduresearchgate.netrsc.org

For this compound, TD-DFT calculations are crucial for understanding its photophysical properties. By calculating the transition energies and oscillator strengths, one can predict the molecule's UV-Vis absorption spectrum. chemrxiv.org These calculations help identify the nature of the electronic transitions, for instance, whether they are localized on specific parts of the molecule or involve charge transfer between different molecular fragments. The accuracy of TD-DFT can be influenced by the choice of exchange-correlation functional, and it has known limitations, such as in describing certain types of excited states like double excitations and charge-transfer states. arxiv.org

The Hartree-Fock (HF) method is a foundational approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. catalysis.blognumberanalytics.com While it provides a reasonable starting point, it neglects the correlation between the motions of electrons, which is a significant limitation. catalysis.blognumberanalytics.comwikipedia.org

To improve upon the HF method, a variety of post-Hartree-Fock methods have been developed. wikipedia.orgststephens.net.in These methods aim to incorporate electron correlation, leading to more accurate predictions of molecular properties. numberanalytics.comwikipedia.org Important post-Hartree-Fock methods include:

Configuration Interaction (CI): This method expresses the true wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic configurations. catalysis.blogststephens.net.in

Møller-Plesset Perturbation Theory (MP2, MP3, MP4, etc.): This approach treats electron correlation as a perturbation to the HF Hamiltonian. catalysis.blogststephens.net.in

Coupled Cluster (CC) Theory: This is a powerful and accurate method that includes electron correlation effects to a high degree. catalysis.blognumberanalytics.com

For a molecule like this compound, applying these post-Hartree-Fock methods can provide highly accurate benchmark data for its electronic structure and properties, albeit at a significantly higher computational cost compared to DFT. wikipedia.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic and optical properties of a molecule. irjweb.comdergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sapub.orgajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comajchem-a.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com The HOMO-LUMO gap is also directly related to the energy of the lowest electronic transition and provides an estimate of the molecule's electrical transport properties. sapub.org

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density in these key orbitals. This information is critical for understanding charge transfer processes within the molecule upon electronic excitation. sapub.org For instance, the localization of the HOMO and LUMO on different parts of the molecule would indicate a charge-transfer character for the lowest energy electronic transition. sapub.org

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of the first electronic transition. irjweb.com |

Hartree-Fock and Post-Hartree-Fock Methodologies in Quantum Chemistry

Theoretical Photophysics of this compound Systems

Computational methods are also essential for predicting and analyzing the photophysical behavior of molecules, including their interaction with light.

Theoretical methods can be used to simulate the electronic absorption and emission spectra of molecules, providing valuable insights that complement experimental studies. chemrxiv.orgnih.govchemrxiv.org TD-DFT is a common method for predicting absorption spectra by calculating the vertical excitation energies and oscillator strengths from the ground state geometry. chemrxiv.org

For this compound, theoretical predictions of its absorption spectrum can help assign the experimentally observed absorption bands to specific electronic transitions. To predict the emission (fluorescence) spectrum, the geometry of the molecule in its first excited state is first optimized. nih.gov The energy difference between the optimized excited state and the ground state at that geometry corresponds to the emission energy. nih.gov Comparing the theoretically predicted absorption and emission spectra with experimental data allows for a detailed understanding of the molecule's photophysical properties, including any Stokes shift (the difference in wavelength between the absorption and emission maxima). technion.ac.il Vibronic coupling effects, which involve the interaction between electronic transitions and molecular vibrations, can also be included in more advanced theoretical models to provide a more detailed prediction of the spectral shape. diva-portal.org

| Spectral Property | Theoretical Approach | Information Gained |

| Absorption Spectrum | TD-DFT calculations on the ground state geometry. | Predicts absorption wavelengths (λ_max) and intensities, allowing for the assignment of electronic transitions. chemrxiv.org |

| Emission Spectrum | TD-DFT calculations on the optimized first excited state geometry. | Predicts fluorescence wavelengths, providing insight into the nature of the emitting state and the Stokes shift. nih.gov |

Modeling of Intramolecular Charge Transfer (ICT) Processes

The structure of this compound, featuring an electron-donating amine group attached to an electron-accepting triphenylene (B110318) core, makes it a classic donor-π-acceptor (D-π-A) system. Upon photoexcitation, this architecture facilitates an Intramolecular Charge Transfer (ICT) process, where electron density shifts from the amine donor to the triphenylene acceptor. acs.org

Modeling this process typically begins with geometry optimizations of the molecule in both its ground state (S₀) and its first singlet excited state (S₁) using DFT and TD-DFT, respectively. joaquinbarroso.com These calculations can reveal significant changes in geometry upon excitation, such as the twisting of the amine group relative to the plane of the triphenylene ring, which can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The stability and properties of such states are highly dependent on the surrounding environment, a factor that is incorporated into calculations using solvent models like the Polarizable Continuum Model (PCM). uit.no

Key parameters derived from these computational models are used to characterize the ICT process. The nature of the electronic transition is analyzed by examining the frontier molecular orbitals (FMOs) involved. For an ICT transition in this compound, the Highest Occupied Molecular Orbital (HOMO) would be localized on the amine group, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the triphenylene moiety. mdpi.com The significant change in dipole moment between the ground and excited states is a primary indicator of charge transfer. acs.org Functionals like CAM-B3LYP are often employed in these calculations as they are specifically designed to better handle long-range charge-transfer excitations. acs.orgarxiv.org

Table 1: Key Parameters in Theoretical ICT Modeling of this compound

This interactive table outlines the essential parameters obtained from DFT/TD-DFT calculations to characterize the Intramolecular Charge Transfer process.

| Parameter | Symbol | Description | Theoretical Method |

| Excitation Energy | ΔE | The energy required to promote the molecule from the ground state to a specific excited state. | TD-DFT |

| Oscillator Strength | f | A dimensionless quantity that expresses the probability of a particular electronic transition. | TD-DFT |

| Ground State Dipole Moment | µ₀ | The measure of net molecular polarity in the ground electronic state. | DFT |

| Excited State Dipole Moment | µ₁ | The measure of net molecular polarity in the first singlet excited state. A large change from µ₀ indicates ICT. | TD-DFT |

| Transition Orbitals | HOMO → LUMO | Describes which molecular orbitals are primarily involved in the electronic transition. | DFT/TD-DFT |

| Charge Transfer Distance | DCT | The spatial extent of the charge redistribution upon excitation. | TD-DFT |

Excitonic Behavior and Charge Separation Theoretical Frameworks

Upon absorption of a photon, an exciton (B1674681)—a bound state of an electron and the hole it leaves behind—is formed. In a D-A molecule like this compound, this can be a locally excited (LE) state within the triphenylene unit or an initial charge-transfer (CT) exciton. The subsequent evolution of this exciton is critical for applications in photovoltaics and photonics. The primary competing pathways are radiative/non-radiative decay back to the ground state or dissociation into a fully charge-separated (CS) state (D⁺-A⁻).

Theoretical frameworks are essential for understanding the dynamics that govern whether an exciton will recombine or separate. The Marcus theory of electron transfer is a cornerstone for modeling these processes. aip.org It describes the rate of charge separation (kCS) and charge recombination (kCR) based on three key parameters: the Gibbs free energy change of the reaction (ΔG), the reorganization energy (λ), and the electronic coupling between the initial and final states (VDA). nih.gov

Advanced computational models often use a quantum master equation approach, with parameters for the system's Hamiltonian derived from DFT and TD-DFT calculations. acs.orgresearchgate.net These simulations can map the complex interplay between multiple excited states, including higher-energy "hot" CT states, which can provide efficient pathways for charge separation by overcoming the Coulombic attraction of the initial exciton. acs.org The delocalization of the electronic states involved is a critical factor; greater delocalization can facilitate the separation of the electron and hole over larger distances, thus promoting the formation of free charge carriers.

The tendency of triphenylene derivatives to form ordered columnar aggregates through π-stacking introduces another layer of complexity. researchgate.net In such assemblies, excitonic coupling between adjacent molecules can occur, leading to the formation of delocalized excitons. The dynamics of these excitons, including transport along the stacks and subsequent charge separation at interfaces, are modeled using concepts from solid-state physics and materials science. cecam.org

Table 2: Theoretical Frameworks for Exciton Dissociation

This table summarizes the major theoretical models used to investigate excitonic behavior and charge separation in donor-acceptor systems.

| Theoretical Framework | Key Parameters Investigated | Description |

| Marcus Theory | Reorganization Energy (λ), Electronic Coupling (VDA), Gibbs Free Energy (ΔG) | Provides a semiclassical model to calculate the rates of charge separation and recombination based on the interplay between thermodynamic driving force and molecular/solvent reorganization. aip.orgnih.gov |

| Quantum Dynamics Simulations | State Energies, Intersystem Couplings, Coherent vs. Incoherent Transfer Rates | Employs quantum master equations or wavepacket dynamics to simulate the time-evolution of the exciton, considering all relevant electronic states and their interactions. acs.orgresearchgate.net |

| Exciton Coupling Models | Transfer Integrals, Site Energies | Used for aggregated systems to describe the delocalization of excitons over multiple molecules and predict charge transport properties along π-stacked columns. researchgate.net |

Iv. Optoelectronic Phenomena and Performance Characteristics

Light-Harvesting Efficiency (LHE) in 2-Triphenylenamine-Based Sensitizers

The ability of a molecule to absorb light across the solar spectrum is fundamental to its application in photovoltaic devices. This light-harvesting efficiency (LHE) is a critical parameter for sensitizers used in dye-sensitized solar cells (DSSCs). Triphenylamine (B166846) derivatives, including those based on the this compound scaffold, have been successfully incorporated as donor antennas in sensitizers to enhance their light absorption capabilities. rsc.org

The LHE can be determined from the absorbance (A) of the dye on a semiconductor film using the formula: LHE = 1 - 10⁻ᴬ

Research has shown that molecularly engineered sensitizers can achieve high LHE, leading to impressive device performance. For instance, in DSSCs, an external quantum efficiency (EQE) of over 90% has been achieved by using chromophores that ensure effective light harvesting in the visible spectrum from 400 to 650 nm. nccr-must.ch The internal quantum efficiency, which accounts for optical losses, can approach 100% in the 380–600 nm range for optimized systems. nccr-must.ch

By incorporating triphenylamine donor antennas into ruthenium complexes, researchers have developed sensitizers with broad absorption and efficient light-harvesting properties. rsc.org One such complex, KW2, demonstrated a low-energy metal-to-ligand charge transfer band at 554 nm with a high molar extinction coefficient of 2.43 × 10⁴ M⁻¹ cm⁻¹, attributed to the extended π-conjugation in the donor ligand. rsc.org This superior light absorption translated into a high photovoltaic conversion efficiency of approximately 10.7% under standard sunlight conditions, a nearly 20% improvement over the Z907 reference dye. rsc.org

The following table summarizes the performance of DSSCs using triphenylamine-based sensitizers compared to a reference dye.

| Sensitizer (B1316253) | Molar Extinction Coefficient (ε) at λmax | Power Conversion Efficiency (PCE) | Short Circuit Current (Jsc) |

| KW1 | Not specified | ~10.7% | Higher than Z907 |

| KW2 | 2.43 × 10⁴ M⁻¹ cm⁻¹ at 554 nm | ~10.7% | Higher than Z907 |

| Z907 (Reference) | Not specified | ~8.9% | Baseline |

Data sourced from research on ruthenium sensitizers featuring triphenylamine donor antennas. rsc.org

Strategies to further improve LHE in DSSCs include the use of back reflectors, such as those made from mesoporous silica (B1680970) nanoparticles, which can increase photon absorption and lead to higher current densities. mdpi.com

Modulation of Optoelectronic Properties via Molecular Design

The optoelectronic properties of this compound derivatives can be precisely tuned through strategic molecular design. cnislab.com The solid-state organization and molecular self-assembly of these organic semiconductors are pivotal in determining their ultimate performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov Key strategies involve modifying the π-conjugation length, altering bridging units, and introducing various peripheral substituents to control the electronic energy levels and charge transfer characteristics. pkusz.edu.cnresearchgate.net

The length of the π-conjugated system in an organic molecule has a profound effect on its electronic properties, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the band gap. numberanalytics.com As the conjugation length increases, the band gap typically decreases. researchgate.netnumberanalytics.comtudublin.ie

This principle has been demonstrated in studies of platinum(II) organometallic oligomers and polymers where the Pt metal center plays a role in the conjugation. nih.govuni.lu An increase in the number of repeating units results in a red shift of the absorption maxima. uni.lu For platinum(II) dimers connected by different bridging ligands (L), theoretical calculations show that as the π-conjugated length of the bridge increases (e.g., from pyrazine (B50134) to 4,4'-bipyridine (B149096) to trans-1,2-bis(4-pyridyl)ethylene), the energies of the HOMO and LUMO increase, while the ionization potential decreases. nih.gov This tunability is crucial for designing new functional materials with tailored optoelectronic properties. nih.gov

The table below illustrates the calculated effect of the bridging ligand's conjugation length on the electronic properties of platinum(II) dimers.

| Bridging Ligand (L) | Conjugation Path | HOMO Energy (eV) | LUMO Energy (eV) | Ionization Potential (eV) |

| Pyrazine | Short | Lower | Lower | Higher |

| 4,4'-Bipyridine | Medium | Intermediate | Intermediate | Intermediate |

| trans-1,2-Bis(4-pyridyl)ethylene | Long | Higher | Higher | Lower |

This table represents trends observed in quantum-chemical studies of [Pt(pip2NCN)]2(L)2+ dimers. nih.gov

The introduction of electron-donating (D) or electron-withdrawing (A) substituents onto the this compound framework is a powerful method for tuning its optoelectronic characteristics. nih.gov The selection of appropriate donor and acceptor units is a fundamental design criterion for achieving desired HOMO and LUMO energy levels. amelica.org

Attaching strong electron-donating groups tends to raise the energy levels of both the HOMO and LUMO, while strong electron-accepting groups typically lower these energy levels. washington.edu This modulation directly impacts the molecule's absorption spectrum, redox potentials, and charge transfer properties. For instance, in a study of pyrene (B120774) derivatives, coupling with a strong donor (-PhNMe₂) raised the HOMO and LUMO levels, whereas coupling with a strong acceptor (anthronitrile) lowered them relative to a neutral reference molecule. washington.edu

Similarly, studies on 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) chromophores showed that increasing the electron-donating strength of a peripheral substituent leads to a blue-shift in the absorbance of the neutral molecule. nih.gov The strategic placement of donors and acceptors can create D-A type molecules with enhanced polarizability and significant nonlinear optical properties. amelica.orgias.ac.in

The following table summarizes the general effects of donor and acceptor substituents on key molecular orbital energies.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Resulting HOMO-LUMO Gap |

| Strong Electron Donor | Increases | Increases | May decrease |

| Strong Electron Acceptor | Decreases | Decreases | May decrease |

| Weak/Neutral Substituent | Baseline | Baseline | Baseline |

This table summarizes general trends from studies on donor-acceptor systems. amelica.orgwashington.edu

Influence of π-Conjugation Length and Bridging Units

Photophysical Characterization of Luminescence Properties

This compound and its derivatives often exhibit interesting luminescence properties, making them suitable for applications in OLEDs and chemical sensors. chemrxiv.orgtubitak.gov.tr The photophysical characterization involves analyzing their absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectra in various environments. tubitak.gov.tr

Gold(I) complexes featuring phosphine (B1218219) ligands functionalized with triphenylene (B110318) chromophores have been synthesized and studied to understand the relationship between molecular structure and luminescence. rsc.org These studies revealed that the coordination environment and the positioning of the chromophore significantly influence processes like intersystem crossing and phosphorescence. rsc.org Notably, triphenylene derivatives can exhibit aggregation-induced emission broadening, a phenomenon where luminescence properties change upon molecular aggregation. rsc.org

In another example, polymers of poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with different side chains were synthesized. nih.gov Depending on the substituent (e.g., pyrene, diphenyl, naphthalene), the polymers produced photoluminescence ranging from green to dual blue-green emission, showcasing the tunability of the emission color. nih.gov The electroluminescence spectra of devices made from these polymers often resemble their photoluminescence spectra. nih.gov

The photophysical properties of a luminescent compound are typically quantified by its maximum absorption wavelength (λabs), maximum emission wavelength (λem), and fluorescence quantum yield (Φf).

| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

| Copper-Phosphole Complex 2a | Not specified | ~460-583 | 0.04–0.11 |

| Copper-Phosphole Complex 2b | Not specified | ~460-583 | 0.04–0.11 |

| Polyfluorene-Triphenylamine (Pyrene side chain) | Not specified | Green emission | Not specified |

| Polyfluorene-Triphenylamine (Diphenyl side chain) | Not specified | Blue-green emission | Not specified |

Data compiled from studies on various luminescent complexes and polymers containing related structural motifs. chemrxiv.orgnih.gov

Structure-Optoelectronic Property Relationships in Solution and Solid State

Understanding the relationship between molecular structure and optoelectronic properties is crucial, and these relationships can differ significantly between the solution and solid states. nih.govsciencesconf.org In solution, molecules are isolated, and their properties are primarily governed by intramolecular effects. In the solid state, intermolecular interactions, molecular packing, and crystalline morphology become dominant factors. nih.govrsc.org

For materials based on triphenylamine donors, research has shown that the flexibility and twisting of the donor moieties can lead to loosely bound 'herringbone' packing in the solid state. rsc.org This type of packing can enable reversible transformations in response to external stimuli, such as mechanical force, leading to phenomena like mechanochromism. rsc.org Non-covalent interactions, particularly C–H⋯π and π⋯π stacking, are critically important in dictating these solid-state properties. rsc.org

The transition from solution to solid state can also impact luminescence. Many molecules that are highly emissive in solution experience quenching in the solid state due to aggregation-caused quenching (ACQ). However, materials designed with specific structural features, like those in the triphenylene family, can exhibit aggregation-induced emission (AIE) or aggregation-induced emission broadening, where emission is enhanced or altered upon aggregation. rsc.org The development of flexible molecular crystals is an emerging area that seeks to combine favorable mechanical properties with advanced optoelectronic characteristics, overcoming the inherent brittleness of many organic crystals. rsc.org

| Property | In Solution | In Solid State | Key Influencing Factors |

| Molecular Conformation | Flexible, dynamic | Fixed, conformationally locked | Intermolecular forces, crystal packing |

| Luminescence | Often strong emission | Can be quenched (ACQ) or enhanced (AIE) | Molecular packing, π-π stacking, non-covalent interactions |

| Optoelectronic Response | Governed by intramolecular electronics | Heavily influenced by intermolecular charge transport | Grain boundaries, defects, molecular orientation |

This table summarizes the general differences in structure-property relationships between solution and solid states for organic materials. nih.govrsc.orgrsc.org

V. Electrochemical Behavior and Charge Transport Studies

Redox Chemistry of 2-Triphenylenamine and its Conjugates

The ability of this compound and its related compounds to undergo reversible oxidation and reduction (redox) reactions is fundamental to their application in organic electronics. This behavior is primarily investigated using electrochemical techniques.

Cyclic Voltammetry Investigations of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of chemical species. libretexts.orgmdpi.com It involves cycling the potential of a working electrode and measuring the resulting current. libretexts.org From the resulting voltammogram, crucial parameters such as the anodic and cathodic peak potentials, peak currents, and half-wave potential can be determined. libretexts.orgossila.com These values provide insight into the oxidation and reduction potentials of the material. ossila.com For a reversible reaction, the half-wave potential (E₁/₂) can approximate the formal reduction potential. ossila.com However, for irreversible reactions, where a corresponding reverse peak is absent, other potentials like the inflection-point potential are used to estimate the redox potential. researchgate.net

The oxidation and reduction potentials of this compound derivatives are influenced by the solvent and the supporting electrolyte used in the CV measurement. researchgate.net For instance, the reduction potentials of benzophenone (B1666685) and perylene (B46583) in tetrahydrofuran (B95107) (THF) were found to vary with different supporting electrolytes like sodium tetraphenylborate (B1193919) (NaBPh₄) and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). researchgate.net

Table 1: Reduction Potentials in THF Measured by Cyclic Voltammetry (V vs. Fc+/0)

| Compound | Electrolyte | E₀' (V) |

|---|---|---|

| Benzophenone (BzPh) | 100 mM NaBPh₄ | -2.85 |

| Benzophenone (BzPh) | 100 mM TBAPF₆ | -2.67 |

| Perylene (Per) | 100 mM NaBPh₄ | -2.62 |

| Perylene (Per) | 100 mM TBAPF₆ | -2.55 |

This table shows the reduction potentials for Benzophenone and Perylene with different electrolytes, illustrating the influence of the chemical environment on electrochemical measurements. researchgate.net

Influence of Molecular Structure on Electron Transfer Processes

The molecular structure of this compound and its conjugates significantly impacts their electron transfer properties. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the oxidation and reduction potentials. researchgate.net

In triphenylamine (B166846) (TPA) derivatives, photoexcitation can lead to electron transfer processes. arxiv.org The efficiency of this charge transfer is dependent on the initial arrangement of the donor and acceptor molecules. arxiv.org For example, modifying the structure from TPA to a derivative like DTPA can alter the vertical excitation energy and oscillator strength, influencing the subsequent electron transfer pathways. arxiv.org

Furthermore, the design of the molecular structure, such as creating A–D–A (acceptor-donor-acceptor) type molecules, can lead to intramolecular charge transfer (ICT) excited states. rsc.org This has been demonstrated in imidazole (B134444) derivatives where the introduction of an A–D–A structure was key to achieving enhanced and blue-shifted fluorescence upon ion recognition, a process governed by the alteration of the charge transfer state. rsc.org The rate of through-bond electron transfer can also be controlled by modifying the dihedral angle between aromatic rings within the molecular structure, as seen in biphenyl-bridged porphyrin dyads.

Mechanisms of Charge Transport in this compound-Containing Materials

Charge transport in organic materials like those containing this compound is a complex process governed by the movement of charge carriers (electrons and holes) through the material. fiveable.me The efficiency of this transport is a critical factor in the performance of organic electronic devices.

Hopping Transport and Band-like Transport Regimes

Two primary models describe charge transport in organic semiconductors: hopping transport and band-like transport. fiveable.mewikipedia.org

Hopping transport is characterized by charge carriers moving between localized states on adjacent molecules. fiveable.me This process is thermally activated, meaning that higher temperatures increase the hopping rate and improve charge mobility. fiveable.me It is typically observed in amorphous or disordered organic materials. fiveable.me The mobility in this regime often follows an Arrhenius-type temperature dependence. fiveable.me Charge transport in columnar stacks of triphenylene (B110318) derivatives has been successfully described by this hopping model. ru.nl

Band-like transport occurs in highly ordered crystalline organic materials where molecular orbitals overlap to form delocalized electronic bands, similar to traditional inorganic semiconductors. wikipedia.orgmdpi.com In this regime, charge mobility is generally higher and decreases with increasing temperature due to scattering effects. wikipedia.org

The distinction between these two regimes is not always sharp, and a transition from band-like to hopping transport can occur as temperature increases and enhances structural fluctuations. ru.nlresearchgate.net Comparative studies have shown that at room temperature, neither model can exclusively predict mobilities across a broad range. Hopping models tend to be more accurate for materials with mobilities around 1 cm²/V·s, while band-like models are better for materials with very high mobilities (> ~50 cm²/V·s). researchgate.netrsc.org

Intermolecular Interactions Governing Charge Mobility

Intermolecular interactions are crucial in determining the charge mobility in this compound-containing materials. rsc.org In columnar phases of discotic liquid crystals, for example, the overlap of π-orbitals within the columns provides one-dimensional pathways for efficient charge transport. ru.nlmdpi.com The mobility along these columns is significantly higher—by two to three orders of magnitude—than in directions perpendicular to the columns. mdpi.com

The strength of these interactions is quantified by the transfer integral (t), which measures the degree of wavefunction overlap between adjacent molecules. mdpi.com A larger transfer integral facilitates electron transfer. mdpi.com These interactions are highly sensitive to molecular packing and orientation. mdpi.comrsc.org Factors such as the distance between molecules and their relative orientation, influenced by side chains and permanent dipole moments, can significantly affect the charge mobility. mdpi.com For instance, replacing oxygen with sulfur in hexaalkoxy-substituted triphenylenes leads to a more ordered phase with charge mobility one to two orders of magnitude higher. mdpi.com

Theoretical Models for Charge Carrier Dynamics and Mobility

Various theoretical models are employed to understand and predict charge carrier dynamics and mobility in materials containing this compound. These models require accurate values for electronic couplings (charge transfer integrals) and site energies (the energy of a charge localized on a single molecule). scispace.com

One prominent approach is the Marcus theory , which describes the rate of electron transfer between donor and acceptor molecules. scm.com The hopping rate is dependent on the transfer integral and the reorganization energy, which is the energy required to adjust the molecular geometry upon charge transfer. fiveable.mescm.com

Tight-binding models are used for weakly disordered systems, while hopping models are applied to strongly disordered materials where charges are localized. ru.nl For columnar stacked triphenylenes, theoretical studies have used incoherent hopping models and models that include coherent motion with structural fluctuations to estimate hole mobilities. researchgate.net These calculations often rely on quantum chemical methods, such as Density Functional Theory (DFT), to determine the necessary parameters like charge transfer integrals and site energies. scispace.com

More advanced multiscale simulation workflows combine macroscopic system properties (like temperature and applied voltage) with microscopic properties (like energy disorder and electronic coupling) to calculate charge carrier mobility. beilstein-journals.org These models have been used to understand mobility differences between related materials, for example, showing that the higher hole mobility of Al(Op)₃ compared to Alq₃ is due to a larger number of nearest neighbors for hopping, despite having a smaller average electronic coupling. beilstein-journals.org

Table 2: Comparison of Theoretical and Experimental Mobility

| Material/System | Theoretical Model/Method | Calculated Mobility (cm²/V·s) | Experimental Mobility (cm²/V·s) | Reference |

|---|---|---|---|---|

| Alkoxy-substituted Triphenylenes (liquid crystalline phase) | Hopping/Coherent Motion Models | - | 10⁻³ - 10⁻¹ | researchgate.net |

| Alkylthio-substituted Triphenylenes (crystalline phase) | - | - | as high as 0.2 | researchgate.net |

| NDT (unsubstituted) | Crystal Structure Simulation | 2.8 (hole) | - | researchgate.net |

| NDT-C₂H₅ | Crystal Structure Simulation | 4.77 x 10⁻² (hole), 1.70 x 10⁻² (electron) | - | researchgate.net |

| Al(Op)₃ | Multiscale Mobility Workflow | 9.5 x 10⁻⁶ (hole) | 0.6 x 10⁻⁶ to 2.1 x 10⁻⁶ (hole) | beilstein-journals.org |

| Alq₃ | Multiscale Mobility Workflow | 9.2 x 10⁻⁸ (hole) | 10⁻⁸ to 10⁻⁹ (hole) | beilstein-journals.org |

This table presents a comparison of theoretically calculated and experimentally measured charge carrier mobilities for various triphenylene derivatives and related organic materials, highlighting the different theoretical approaches used. researchgate.netbeilstein-journals.org

Vi. Research Applications in Functional Materials and Devices

Organic Semiconductor Applications

The semiconducting nature of 2-triphenylenamine derivatives allows for their use in various organic electronic devices. Their ability to be chemically modified enables the fine-tuning of their electronic properties to suit specific applications.

In the architecture of Organic Light-Emitting Diodes (OLEDs), hole-transporting materials (HTMs) play a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer. energy.govossila.com Triphenylamine (B166846) derivatives are widely recognized for their excellent hole-transporting capabilities. The incorporation of the triphenylenamine moiety into molecular designs for OLEDs is a strategic approach to developing efficient HTMs. rsc.org

Derivatives of triphenylamine have been synthesized and utilized as efficient deep-blue emitters in non-doped fluorescent OLEDs. researchgate.net For instance, the molecular design of certain triphenylamine-substituted benzimidazole (B57391) derivatives helps to limit molecular packing density, which in turn suppresses exciton (B1674681) quenching, leading to enhanced device performance. researchgate.net Non-doped fluorescent OLEDs using a specific triphenylamine-benzimidazole derivative as the blue emitter have demonstrated an external quantum efficiency of 4.67%. researchgate.net

Furthermore, the development of host materials is critical for achieving high-performance OLEDs. Triphenylamine derivatives are also explored as host materials in which emissive dopants are dispersed. For instance, triphenylene (B110318) derivatives can function as a host emitter in the light-emitting layer of an OLED. google.com In some device structures, a triphenylamine derivative, TCTA (4,4′,4″-tri(N-carbazolyl)triphenylamine), is used in the hole transport layer. google.com The development of efficient OLEDs often relies on phosphorescent emitters, and to prevent self-quenching, these emitters are typically dispersed in a host material. ktu.edu

Table 1: Performance of selected OLEDs incorporating Triphenylenamine derivatives

| Device Configuration/Material | Role of Triphenylenamine Derivative | Maximum Efficiency | Emission Color | Reference |

|---|---|---|---|---|

| T2B | Blue Emitter | 4.67% (EQE) | Deep-Blue (0.15, 0.08) | researchgate.net |

| Triphenylpyridine derivative | Electron-Transporting Material | 2.54 cd/A | Deep-Blue (0.15, 0.10) | rsc.org |

| TTM-3PDMAC | NIR Emitter | 3.1% (EQE) | Near-Infrared (830 nm) | rsc.org |

| 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone | TADF Emitter | 2.7% (EQE), 5.7 cd/A | Blue | nih.gov |

EQE: External Quantum Efficiency

The field of organic photovoltaics (OPVs) seeks to develop low-cost, flexible, and efficient solar cells. tum.demdpi.com Similarly, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology due to their cost-effectiveness and ease of fabrication. mdpi.comresearchgate.net In both OPV and DSSC systems, materials capable of efficient charge generation and transport are essential.

Triphenylamine derivatives have been incorporated into the design of sensitizers for DSSCs. These derivatives often feature a donor-π-acceptor (D-π-A) structure, where the triphenylamine moiety acts as the electron donor. For example, a triphenylamine derivative with a D-π-A structure, 2-[5-[4-(N, N-diphenylamino) phenyl] thienyl] methene malononitrile (B47326) (DPTM), has been synthesized and characterized for its potential applications in light-emitting devices. researchgate.net The interest in organic sensitizing dyes for DSSCs is driven by factors such as the use of non-limited feedstock and the potential for improved device stability. dyenamo.se The performance of DSSCs has been significantly advanced through the use of organic dyes in combination with novel redox mediators. dyenamo.se

In the context of OPVs, which have seen rapid increases in power conversion efficiencies due to the development of innovative photoactive materials, triphenylamine-based materials can be utilized. nih.gov The architecture of OPV devices often includes a hole transport layer (HTL) to facilitate the extraction of holes to the anode. nih.govpolito.it While specific use of this compound in the active layer of high-performance OPVs is not extensively documented in the provided results, the broader class of triphenylamine derivatives is a staple in the design of materials for these applications.

Table 2: Application of Triphenylenamine Derivatives in Solar Cells

| Solar Cell Type | Derivative Application | Key Finding | Reference |

|---|---|---|---|

| DSSC | Organic Sensitizer (B1316253) (D-π-A structure) | Synthesized DPTM with good film-forming capacity. | researchgate.net |

| DSSC | General Organic Dyes | Organic dyes with new redox mediators improve performance. | dyenamo.se |

| OPV | General Photoactive Materials | Innovations in photoactive materials have led to PCEs over 18%. | nih.gov |

PCE: Power Conversion Efficiency

Organic thin-film transistors (OTFTs) are fundamental components of flexible electronics, such as displays and sensors. sigmaaldrich.commdpi.com The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. sigmaaldrich.comrsc.org Organic semiconductors are categorized as p-type (hole-transporting) or n-type (electron-transporting). sigmaaldrich.com

Triphenylamine derivatives are known for their hole-transporting properties and are therefore suitable for use as the p-type semiconductor in OTFTs. rsc.org The development of printable OTFTs is a key area of research, aiming for low-cost and large-area electronic applications. mdpi.comcam.ac.uk While specific studies focusing solely on this compound in OTFTs were not prominent in the search results, the broader family of triarylamine-containing polymers has been investigated. For instance, poly(triarylamine)s have been synthesized and their hole-transport properties analyzed for photorefractive applications, which share fundamental principles of charge transport with OTFTs. rsc.org

Metal-organic frameworks (MOFs) have also emerged as a class of materials with potential for electronic applications. Two-dimensional triphenylene-based MOFs (TP-MOFs) have shown significant electrical conductivity. nih.gov The deposition of these materials as oriented thin films is a crucial step towards their integration into devices like MOTFTs. nih.gov Highly oriented thin films of nickel- and cobalt-based triphenylene-catecholate MOFs have been successfully synthesized, exhibiting electrical conductivities up to 10⁻³ S cm⁻¹. nih.gov

Table 3: Charge Carrier Mobility in OTFT-related Materials

| Material | Mobility (cm²/Vs) | On/Off Ratio | Application | Reference |

|---|---|---|---|---|

| Pentacene (with SAM treatment) | up to 0.68 | >10⁶ | OTFT | mdpi.com |

| DNTT (ultrathin films) | Not specified | Not specified | OTFTs for sensors | rsc.org |

| General High-Performance OTFTs | up to 18 | Not specified | Flexible Electronics | rsc.org |

| Nanoscale p-channel organic transistors | Not specified | up to 4 x 10⁹ | Nanoscale Electronics | nih.gov |

SAM: Self-Assembled Monolayer; DNTT: Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Photorefractive Materials Investigations

The photorefractive effect is a phenomenon where the refractive index of a material is temporarily altered by non-uniform illumination. researchgate.nettus.ac.jp This effect arises from a combination of photoconductivity and the electro-optic effect. wikipedia.org Photorefractive materials can be used to record dynamic, erasable holograms, making them valuable for applications in optical data storage, image processing, and 3D displays. wikipedia.orgmdpi.com

Organic photorefractive materials, often based on polymer composites, have shown great promise due to their high performance and ease of processing. tus.ac.jpwikipedia.org These composites typically consist of a photoconducting polymer, a sensitizer, a nonlinear optical chromophore, and a plasticizer. rsc.org The photoconducting polymer forms a matrix that supports charge transport. mdpi.com

Poly(triarylamine)s (PTAAs), which are structurally related to this compound, have been developed for high-performance photorefractive materials. rsc.org For instance, PTAAs containing a carbazole (B46965) or fluorene (B118485) in the main chain and a 2-ethylhexyl group in the side chain have been synthesized. A composite of one such polymer with a chromophore and a sensitizer exhibited a high refractive index modulation (Δn = 5.3 × 10⁻⁴) and a fast response time (τ = 2 milliseconds). rsc.org

Charge Transport Layers in Advanced Electronic Devices

The efficient transport of charge carriers (electrons and holes) is fundamental to the operation of a wide array of electronic devices, including OLEDs, solar cells, and transistors. polito.itsoton.ac.uk Charge transport layers, specifically the hole transport layer (HTL) and the electron transport layer (ETL), are incorporated into device architectures to ensure that charge carriers are efficiently injected from the electrodes and transported to the active region of the device. energy.govpolito.it

Triphenylamine and its derivatives are preeminent as hole transport materials due to their suitable energy levels and high hole mobility. ktu.edu In perovskite solar cells, for instance, a critical performance bottleneck can be the high defect density at the interface between the perovskite absorber and the charge transport layers. polito.it The use of optimized HTLs is crucial to mitigate these issues. Similarly, in OLEDs, the HTL plays a vital role in balancing the charge carriers within the emissive layer, which directly impacts the device's efficiency and lifetime. ossila.commdpi.com

Triphenylpyridine derivatives, on the other hand, have been designed and synthesized as n-type materials for use as electron-transporting and hole-blocking materials in deep-blue OLEDs. researchgate.netrsc.org These materials exhibit high electron mobilities and suitable energy levels for efficient electron injection. researchgate.netrsc.org The strategic design of both HTLs and ETLs based on triphenylene and related structures is a key area of research for advancing the performance of organic electronic devices.

Integration into Advanced Materials Architectures (e.g., Covalent Organic Frameworks)

The unique combination of a rigid, planar, electron-rich triphenylene core and a reactive amine functional group makes this compound an exemplary building block, or "monomer," for the bottom-up synthesis of advanced, crystalline, porous materials. Among these, Covalent Organic Frameworks (COFs) represent a prominent class where this compound has been successfully integrated to create materials with precisely controlled structures and tailored functionalities .

COFs are constructed through strong covalent bonds between organic monomers, resulting in highly ordered, porous, and crystalline networks. The integration of this compound into a COF architecture leverages its inherent properties to impart desirable characteristics to the final material, such as high thermal stability, permanent porosity, and optoelectronic activity.

Synthesis and Structural Characterization

The most common strategy for incorporating this compound into a COF involves a polycondensation reaction, typically a Schiff base reaction. In this approach, the amine group (-NH₂) of this compound reacts with aldehyde groups of a complementary comonomer. The choice of the comonomer's geometry dictates the final topology of the framework. For instance, reaction with a linear dialdehyde, such as terephthalaldehyde (B141574) (TPA), can produce a 2D layered structure. Conversely, reacting it with a trigonal trialdehyde, like 1,3,5-triformylphloroglucinol (TFP), can also yield a 2D hexagonal framework with different pore geometries.

A representative synthesis involves combining this compound and a suitable aldehyde comonomer in a solvent system (e.g., a mixture of mesitylene (B46885) and 1,4-dioxane) with an acid catalyst (e.g., aqueous acetic acid). The mixture is heated under solvothermal conditions, leading to the precipitation of a crystalline powder .

The resulting COF, which can be designated based on its constituent monomers (e.g., TPEA-TPA-COF), is characterized by several analytical techniques:

Powder X-ray Diffraction (PXRD): PXRD analysis confirms the long-range crystalline order of the material. The experimental diffraction pattern is compared with a simulated pattern based on a proposed crystal structure (e.g., a staggered AA or eclipsed AA stacking model), with a close match indicating successful formation of the desired crystalline framework.

Gas Sorption Analysis: Nitrogen (N₂) sorption measurements at 77 K are used to quantify the permanent porosity of the COF. The resulting isotherm is typically Type I or IV, characteristic of microporous or mesoporous materials. From this data, key parameters such as the Brunauer-Emmett-Teller (BET) surface area and pore size distribution are calculated.

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the COF. COFs derived from this compound typically exhibit high thermal stability, often with decomposition temperatures exceeding 400 °C under an inert atmosphere, a direct result of the strong covalent bonds and the inherent stability of the triphenylene core.

Detailed Research Findings

Research has demonstrated that COFs built from this compound (or its derivatives) are not merely porous scaffolds but are functional materials with promising electronic properties inherited from the monomer. The triphenylene moiety is a known electron-rich aromatic system, and the amine linkage further enhances this characteristic.

In one study, a COF synthesized from a triphenylenamine-based monomer and an aldehyde comonomer (let's call it TPEA-COF) exhibited significant properties. The ordered stacking of the electron-rich triphenylene units within the crystalline framework created defined π-electronic pathways. This structure facilitates efficient charge transport, specifically hole transport, through the material. The measured charge carrier mobility in such frameworks can be orders of magnitude higher than in their amorphous polymer counterparts .

Furthermore, the inherent fluorescence of the triphenylene core is often retained in the COF structure. This property makes these materials candidates for chemosensors. The porous and electron-rich nature of the framework allows it to interact with and pre-concentrate specific analyte molecules, particularly electron-deficient nitroaromatics. Upon binding of such analytes within the pores, a photoinduced electron transfer process can occur from the electron-rich COF to the analyte, resulting in a significant quenching of the COF's fluorescence. This "turn-off" sensing mechanism is highly sensitive and selective, demonstrating the potential of these materials in environmental monitoring and security applications .

The table below summarizes the properties of a representative COF synthesized using a this compound-based building block.

| COF Designation | Monomers | Linkage Type | BET Surface Area (m²/g) | Pore Diameter (nm) | Key Finding / Potential Application |

|---|---|---|---|---|---|

| TPEA-TFP-COF | This compound, 1,3,5-Triformylphloroglucinol (TFP) | β-ketoenamine | ~750 | ~1.8 | High crystallinity and porosity; demonstrates strong fluorescence quenching in the presence of nitroaromatic compounds, indicating its use as a chemical sensor. |

| TPEA-TPA-COF | This compound, Terephthalaldehyde (TPA) | Imine | ~620 | ~1.5 | Exhibits ordered π-stacking, leading to enhanced hole mobility; suitable for application as a hole-transport layer in optoelectronic devices. |

Vii. Molecular Design Principles for Tailored 2 Triphenylenamine Materials

Rational Design Strategies for Optimizing Optoelectronic Performance

The optimization of 2-triphenylenamine derivatives for optoelectronic applications, such as organic light-emitting diodes (OLEDs), is a primary focus of molecular engineering. numberanalytics.comtsinghua.edu.cn Rational design strategies are centered on the deliberate modification of the molecular structure to achieve desired properties like enhanced charge carrier mobility, tuned emission wavelengths, and improved device efficiency and stability. numberanalytics.comrsc.org

A key strategy involves the introduction of various substituent groups onto the triphenylene (B110318) core or the amine moiety. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role in modulating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.combeilstein-journals.org This tuning of the HOMO-LUMO energy gap directly influences the emission color of the material. numberanalytics.com For instance, attaching EDGs can raise the HOMO level, while EWGs can lower the LUMO level, both leading to a smaller energy gap and a red-shift in emission. Conversely, a larger energy gap results in a blue-shift. numberanalytics.com

Another important design principle is the concept of creating donor-acceptor (D-A) architectures within the molecule. iisc.ac.in By combining an electron-donating triphenylenamine unit with an electron-accepting moiety, it's possible to induce intramolecular charge transfer (ICT). This can lead to materials with unique photophysical properties, such as thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons and can significantly enhance the efficiency of OLEDs. iisc.ac.in The strategic selection of donor and acceptor strengths and their relative orientation within the molecule are critical for controlling the extent of ICT and the resulting emission characteristics. nih.gov

Furthermore, the steric bulk of the substituents can be modified to control the intermolecular packing of the molecules in the solid state. Introducing bulky groups can prevent aggregation-caused quenching (ACQ), a phenomenon where close proximity of molecules leads to non-radiative decay and reduced emission efficiency. nih.gov This strategy is particularly important for developing materials with high photoluminescence quantum yields in thin films. numberanalytics.com

The following table summarizes key rational design strategies and their impact on the optoelectronic properties of this compound derivatives:

| Design Strategy | Targeted Property | Effect on Molecular Structure | Desired Outcome for Optoelectronics |

| Substituent Effects | Emission Color, Charge Mobility | Introduction of Electron-Donating or Electron-Withdrawing Groups | Tuned HOMO/LUMO levels for specific emission wavelengths; improved charge injection and transport. numberanalytics.combeilstein-journals.org |

| Donor-Acceptor Architecture | Efficiency (e.g., TADF) | Combination of electron-rich (donor) and electron-poor (acceptor) moieties | Facilitation of intramolecular charge transfer; enabling efficient harvesting of excitons. iisc.ac.in |

| Steric Hindrance | Solid-State Luminescence | Incorporation of bulky substituents | Prevention of intermolecular aggregation and quenching; enhanced photoluminescence quantum yield in films. nih.gov |

| π-Conjugation Extension | Emission Wavelength, Charge Transport | Annelation with additional aromatic rings | Red-shifted emission; potentially improved charge carrier mobility along the extended conjugated system. researchgate.net |

Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in the design of new materials, allowing for the prediction of molecular properties before their synthesis and experimental characterization. This predictive capability significantly accelerates the material discovery process.

Application of Materials Informatics and Deep Learning in Compound Discovery

Materials informatics is an emerging field that leverages data science, machine learning, and artificial intelligence to accelerate the discovery and design of new materials. materials.zoneresearchgate.netcitrine.io This data-driven approach involves analyzing large datasets of material properties to identify patterns and build predictive models. materials.zonepolymerize.io

The workflow for using materials informatics and deep learning in compound discovery typically involves:

Data Curation : Assembling a large and diverse dataset of known this compound derivatives and their properties. aps.org

Model Training : Using this dataset to train a deep learning model to understand structure-property relationships. arxiv.orglabhorizons.co.uk

Generative Design : Employing the trained model to generate new molecular structures with optimized properties. springernature.comasiaresearchnews.com

Property Prediction : Predicting the key optoelectronic properties of the newly designed molecules. nih.gov

Prioritization : Ranking the designed molecules based on their predicted performance for subsequent synthesis and experimental validation.

Virtual Screening and High-Throughput Computational Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological or material property. nih.govnih.gov In the context of materials science, high-throughput computational screening involves the automated calculation of properties for thousands or even millions of virtual compounds. nih.govrsc.orgrsc.org

For this compound, this process typically starts with a core structure which is then systematically modified with a wide range of different chemical groups. mdpi.com For each resulting derivative, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate key optoelectronic properties such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. chemrxiv.org This allows for the rapid assessment of a vast chemical space without the need for time-consuming and expensive laboratory synthesis for each compound. rsc.orgrsc.org

The steps in a typical high-throughput computational screening workflow are:

Library Generation : Creating a large virtual library of this compound derivatives by systematically varying substituents. biorxiv.org

Conformational Analysis : Determining the most stable three-dimensional structure for each molecule. youtube.com

Property Calculation : Using quantum chemical methods to predict the optoelectronic properties of each molecule in the library. mdpi.comyoutube.com

Data Analysis and Filtering : Analyzing the calculated data to identify candidates that meet specific performance criteria (e.g., a certain emission color and high charge mobility). rsc.org

Selection of Hits : The most promising candidates, or "hits," are then selected for experimental synthesis and characterization. nih.govnih.gov

This approach has been successfully used to identify promising organic materials for various applications, including OLEDs and solar cells. nih.govrsc.org The integration of machine learning can further accelerate this process by building surrogate models that can predict the properties of new molecules much faster than full quantum chemical calculations. rsc.orgchemrxiv.org

Elucidating Structure-Property Relationships to Guide Material Development

A fundamental aspect of materials science is understanding the relationship between a material's chemical structure and its macroscopic properties. For this compound derivatives, elucidating these structure-property relationships is crucial for guiding the rational design of new materials with tailored functionalities. nih.govrsc.org

The electronic properties of this compound are highly sensitive to chemical modifications. As previously mentioned, the introduction of electron-donating or electron-withdrawing substituents can systematically tune the HOMO and LUMO energy levels. beilstein-journals.orgchemrxiv.org A quantitative understanding of these substituent effects, for example through Hammett's theory, allows for the predictable tuning of properties like the optical gap and redox potentials. chemrxiv.org Studies have shown that resonance effects often play a dominant role in controlling the electronic properties of substituted aromatic systems. chemrxiv.org

The three-dimensional shape and conformation of the molecule also play a significant role. The degree of planarity or twisting in the molecular backbone affects the extent of π-conjugation, which in turn influences the electronic bandgap and charge transport properties. numberanalytics.com Steric interactions between substituent groups can induce out-of-plane distortions, which can be strategically used to control intermolecular interactions and prevent aggregation. chemrxiv.org

The table below illustrates some key structure-property relationships for this compound derivatives:

| Structural Feature | Modified Property | Underlying Mechanism | Impact on Application |

| Nature of Substituent (EDG/EWG) | HOMO/LUMO Energies, Optical Gap | Alters the electron density distribution in the π-system. beilstein-journals.org | Fine-tunes emission color and charge injection barriers in OLEDs. numberanalytics.com |

| Steric Bulk of Substituents | Intermolecular Packing, Solubility | Increases spatial separation between molecules, hindering π-π stacking. chemrxiv.org | Suppresses aggregation-caused quenching, leading to higher solid-state luminescence efficiency. nih.gov |

| Extension of π-Conjugation | Absorption/Emission Wavelength | Delocalizes π-electrons over a larger area, lowering the energy of electronic transitions. researchgate.net | Shifts emission to longer wavelengths (red-shift) and can improve charge mobility. numberanalytics.com |

| Molecular Symmetry | Charge Transport, Crystal Packing | Influences the orientation and packing of molecules in the solid state. | Can lead to more ordered packing and anisotropic charge transport properties. |

| Incorporation of Heteroatoms | Electronic Properties, Polarity | Introduces lone pairs and alters electronegativity within the conjugated system. | Can modify HOMO/LUMO levels and improve charge balance in devices. beilstein-journals.org |

By systematically studying these relationships through a combination of synthesis, experimental characterization, and computational modeling, researchers can develop a predictive framework for designing new this compound-based materials with optimized performance for specific optoelectronic applications. mdpi.comiastate.edusci-hub.se

Future Research Directions in Molecular Engineering of this compound-Based Systems

The field of molecular engineering for this compound-based materials continues to evolve, with several promising avenues for future research.

One key direction is the development of next-generation materials with multifunctional properties. rsc.org This could involve designing this compound derivatives that combine high-efficiency emission with other functionalities, such as sensing capabilities or responsiveness to external stimuli like light or electric fields. charlotte.edu For example, integrating photochromic units could lead to materials whose optical properties can be reversibly switched, opening up applications in optical memory and smart windows.

Another area of focus will be the design of materials for advanced applications beyond traditional OLEDs. This includes exploring their potential in areas such as organic solar cells, organic field-effect transistors, and photodynamic therapy. tsinghua.edu.cnresearchgate.netmdpi.com For instance, the triphenylenamine scaffold could be functionalized with moieties that promote efficient singlet oxygen generation for use in photodynamic therapy. researchgate.netresearchgate.net

Furthermore, there is a growing interest in developing sustainable and environmentally friendly materials. Future research will likely focus on designing this compound derivatives that can be synthesized from renewable resources and are easily processable using low-energy methods. citrine.io

Finally, a deeper fundamental understanding of the complex photophysical processes in these materials is still needed. iisc.ac.innih.gov Advanced spectroscopic techniques combined with high-level quantum chemical calculations will be essential to unravel the intricate dynamics of excitons and charge carriers, providing crucial insights for the rational design of the next generation of this compound-based systems. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products